molecular formula C6H5ClN2O4S B1329391 4-Chloro-3-nitrobenzenesulfonamide CAS No. 97-09-6

4-Chloro-3-nitrobenzenesulfonamide

Cat. No.: B1329391
CAS No.: 97-09-6
M. Wt: 236.63 g/mol
InChI Key: SPZGXONNVLTQDE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S. It is a light yellow to light brown crystalline powder and is primarily used as a chemical intermediate in the synthesis of azo dyes .

Mechanism of Action

Target of Action

It is known that the compound is used as a chemical intermediate for azo dyes , suggesting that its targets could be enzymes or other molecules involved in dye synthesis or binding.

Mode of Action

The mode of action of 4-Chloro-3-nitrobenzenesulfonamide depends on its application in different fields . In the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients (APIs) that target specific biological processes or diseases .

Biochemical Pathways

Given its role as a chemical intermediate for azo dyes , it is likely involved in the biochemical pathways related to dye synthesis and binding.

Pharmacokinetics

Some basic properties such as its melting point (25-35 °c), boiling point (175-176 °c), and water solubility (2248mg/L at 15 ºC) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a chemical intermediate for azo dyes , its primary result of action may be the production of these dyes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature in an inert atmosphere . Additionally, any discharge of this compound into the environment must be avoided , indicating that environmental contamination could potentially alter its effectiveness and stability.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been studied for its potential inhibitory effects on certain enzymes, which could be useful in therapeutic applications . The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes, thereby modulating the activity of the target enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular function . Additionally, it may impact cell signaling by interacting with key signaling molecules, thereby modulating the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with target biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzenesulfonamide typically involves the reaction of 2-chloronitrobenzene with chlorosulphonic acid. The reaction mass is heated to 100°C and maintained at that temperature for 6 hours. After cooling to ambient temperature and stirring for an additional 12 hours, the reaction mass is poured into chilled aqueous ammonia and stirred at -10°C for 3 hours. The mixture is then warmed to 23°C and stirred for another 2 hours. The solid product is filtered, washed with water, and dried under vacuum at 60°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

Scientific Research Applications

4-Chloro-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of azo dyes and other industrial chemicals

Comparison with Similar Compounds

  • 3-Nitrobenzenesulfonamide
  • 2-Chloro-5-nitrobenzenesulfonamide
  • 4-Chloro-3,5-dinitrobenzenesulfonic acid
  • 4-Nitrobenzenesulfonamide

Comparison: 4-Chloro-3-nitrobenzenesulfonamide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonamide
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InChI

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZGXONNVLTQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
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DSSTOX Substance ID

DTXSID8052649
Record name 4-Chloro-3-nitrobenzenesulphonamide
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Molecular Weight

236.63 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [MSDSonline]
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Vapor Pressure

0.0000018 [mmHg]
Record name 4-Chloro-3-nitrobenzenesulfonamide
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CAS No.

97-09-6
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 0° C. solution of 4-chloro-3-nitrobenzenesulfonyl chloride (12.8 g, 50.0 mmol) in diethyl ether (1 L) was slowly treated with 0° C. concentrated NH4OH (50 mL) and stirred for 30 minutes. The organic layer was dried (MgSO4), filtered, and concentrated to provide the desired product of sufficient purity for subsequent use.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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